6-Chloro-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
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Overview
Description
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of o-nitrobenzylamine with formic acid, followed by reduction and cyclization steps. The reaction conditions often require the use of hydrogen iodide and red phosphorus for the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2,3-Dihydroquinazoline: A reduced form of quinazoline.
Uniqueness
6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenyl ring enhances its reactivity and potential for various applications compared to its analogs .
Properties
CAS No. |
84571-52-8 |
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Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C16H17ClN2/c1-16(2)18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10,15,18-19H,1-2H3 |
InChI Key |
BQUZAEQVVFUVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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